Venlafaxine-d6
Overview
Description
Venlafaxine-d6 (hydrochloride) is a deuterated form of venlafaxine hydrochloride, an antidepressant belonging to the serotonin-norepinephrine reuptake inhibitor (SNRI) class. It is used primarily in the treatment of major depressive disorder, generalized anxiety disorder, social anxiety disorder, and panic disorder . The deuterated version, this compound, is often used in scientific research to study the pharmacokinetics and metabolism of venlafaxine due to its stable isotopic labeling.
Scientific Research Applications
Venlafaxine-d6 (hydrochloride) is widely used in scientific research for various applications:
Pharmacokinetics: It is used to study the absorption, distribution, metabolism, and excretion of venlafaxine in biological systems.
Metabolism Studies: The deuterated compound helps in identifying metabolic pathways and intermediates.
Drug Interaction Studies: It is used to investigate potential drug-drug interactions and their effects on venlafaxine metabolism.
Analytical Chemistry: This compound serves as an internal standard in mass spectrometry and other analytical techniques.
Mechanism of Action
Target of Action
Venlafaxine-d6, like its parent compound Venlafaxine, primarily targets the serotonin and norepinephrine transporters . These transporters play a crucial role in mood regulation by controlling the reuptake of serotonin and norepinephrine, key neurotransmitters involved in mood regulation .
Mode of Action
This compound acts as a selective serotonin and norepinephrine reuptake inhibitor (SNRI) . It works by blocking the reuptake of serotonin and norepinephrine, thereby increasing their levels in the synaptic cleft and enhancing their neurotrans
Safety and Hazards
Biochemical Analysis
Biochemical Properties
Venlafaxine-d6, like its parent compound Venlafaxine, acts as a potent inhibitor of neuronal serotonin (5-HT) and norepinephrine (NE) reuptake . This inhibition leads to an increase in the synaptic concentrations of these neurotransmitters, enhancing their neurotransmission . The primary enzymes involved in the metabolism of Venlafaxine are CYP2D6 and CYP3A4 . The CYP2D6 enzyme metabolizes Venlafaxine to its active metabolite, O-desmethylvenlafaxine (ODV) .
Cellular Effects
This compound influences cell function primarily through its impact on neurotransmission. By inhibiting the reuptake of serotonin and norepinephrine, it enhances the signaling pathways mediated by these neurotransmitters . This can lead to alterations in gene expression and cellular metabolism, although the specific effects can vary depending on the cell type and the specific cellular context .
Molecular Mechanism
The molecular mechanism of action of this compound involves the inhibition of serotonin and norepinephrine reuptake at the presynaptic terminal . This is achieved through its binding to and blocking of the serotonin and norepinephrine transporters, preventing the reuptake of these neurotransmitters and thereby increasing their availability in the synaptic cleft .
Temporal Effects in Laboratory Settings
The effects of this compound can change over time in laboratory settings. For instance, the antidepressant effect of Venlafaxine is often associated with an enhancement of serotonergic neurotransmission at low doses . High doses of Venlafaxine, which elicit a concomitant increase in 5-HT and NE tone, are associated with changes in different forms of plasticity in discrete brain areas .
Dosage Effects in Animal Models
In animal models, the effects of this compound can vary with dosage. For instance, Venlafaxine was found to be active in mouse forced swimming test at doses of 8, 16, 32, and 64 mg/kg . The specific effects of this compound in animal models and how these might vary with dosage have not been extensively studied.
Metabolic Pathways
This compound is metabolized primarily by the CYP2D6 enzyme to its active metabolite, O-desmethylvenlafaxine (ODV) . This metabolic pathway is crucial for the drug’s activity, as ODV is a potent inhibitor of serotonin and norepinephrine reuptake, similar to Venlafaxine itself .
Subcellular Localization
Given its role as a neurotransmitter reuptake inhibitor, it is likely to be localized at the presynaptic terminal where reuptake occurs
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Venlafaxine-d6 (hydrochloride) involves the incorporation of deuterium atoms into the venlafaxine molecule. This can be achieved through various synthetic routes, including the use of deuterated reagents and solvents. One common method involves the hydrogenation of a precursor compound in the presence of deuterium gas, resulting in the replacement of hydrogen atoms with deuterium .
Industrial Production Methods
Industrial production of this compound (hydrochloride) typically involves large-scale synthesis using deuterated reagents and catalysts. The process includes multiple steps such as deuteration, purification, and crystallization to obtain the final product with high isotopic purity .
Chemical Reactions Analysis
Types of Reactions
Venlafaxine-d6 (hydrochloride) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form its corresponding N-oxide derivative.
Reduction: Reduction reactions can convert the compound back to its parent form, venlafaxine.
Substitution: Substitution reactions can occur at the aromatic ring or the amine group, leading to different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens or alkylating agents are employed under controlled conditions.
Major Products Formed
The major products formed from these reactions include N-oxide derivatives, reduced venlafaxine, and various substituted analogs .
Comparison with Similar Compounds
Similar Compounds
Desvenlafaxine: The active metabolite of venlafaxine, also an SNRI, used in the treatment of major depressive disorder.
Duloxetine: Another SNRI used for depression and anxiety disorders.
Uniqueness
Venlafaxine-d6 (hydrochloride) is unique due to its deuterium labeling, which provides advantages in pharmacokinetic studies by allowing precise tracking and differentiation from the non-deuterated form. This makes it a valuable tool in research settings .
Properties
IUPAC Name |
1-[2-[bis(trideuteriomethyl)amino]-1-(4-methoxyphenyl)ethyl]cyclohexan-1-ol;hydrochloride | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H27NO2.ClH/c1-18(2)13-16(17(19)11-5-4-6-12-17)14-7-9-15(20-3)10-8-14;/h7-10,16,19H,4-6,11-13H2,1-3H3;1H/i1D3,2D3; | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QYRYFNHXARDNFZ-TXHXQZCNSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CC(C1=CC=C(C=C1)OC)C2(CCCCC2)O.Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])N(CC(C1=CC=C(C=C1)OC)C2(CCCCC2)O)C([2H])([2H])[2H].Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H28ClNO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901345305 | |
Record name | Venlafaxine-d6 (hydrochloride) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901345305 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
319.9 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1062606-12-5 | |
Record name | Venlafaxine-d6 (hydrochloride) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901345305 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: Why is Venlafaxine-d6 used as an internal standard in this study?
A1: this compound is a deuterated form of Venlafaxine, meaning it has a similar chemical structure with the addition of deuterium atoms. These atoms make the molecule slightly heavier but don't significantly alter its chemical behavior. This similarity is crucial because it allows this compound to mimic the behavior of Venlafaxine during sample preparation and analysis. []
Q2: Can you describe the specific analytical method used in this study for Venlafaxine and O-desmethylvenlafaxine analysis?
A2: The study utilizes a highly sensitive and specific technique called Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for the quantification of Venlafaxine and O-desmethylvenlafaxine in human plasma. []
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